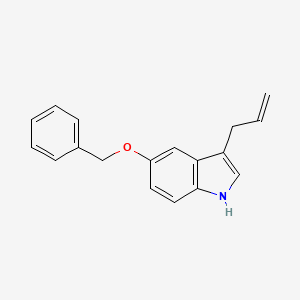![molecular formula C12H21NO4 B13684314 Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
Butoxy)carbonyl]amino}methyl)cyclopropane-1-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, also known by its MDL number MFCD23106044, is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl chloroformate and a Boc-protected amine. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target proteins .
Comparación Con Compuestos Similares
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl (1R,2R)-rel-2-(aminomethyl)-cyclopropanecarboxylate: Lacks the Boc-protection, making it more reactive.
Methyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate: Has a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate: Contains a cyclobutane ring, which alters its steric properties and reactivity.
These comparisons highlight the unique structural features and reactivity of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
XDJBBBVBSFWTGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


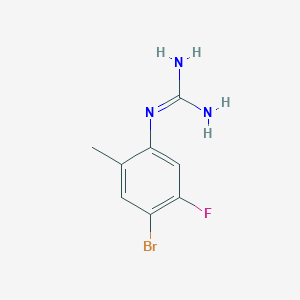

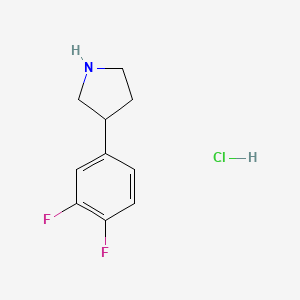
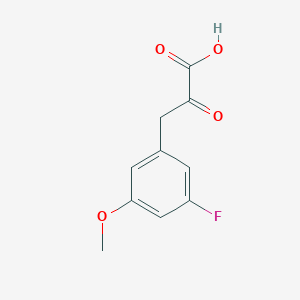
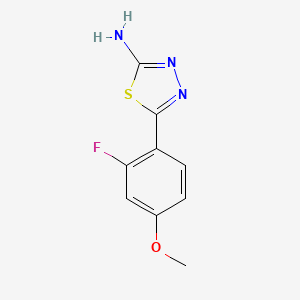
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
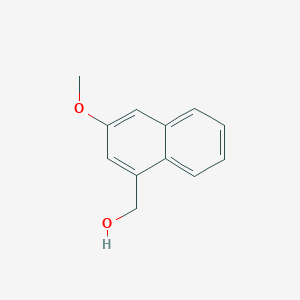
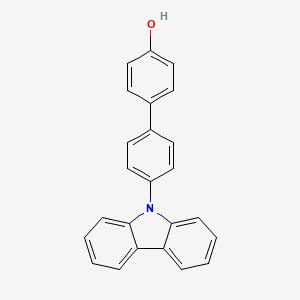
![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
